Cas no 1805589-29-0 (4-Bromo-2-fluoro-6-hydroxybenzoic acid)

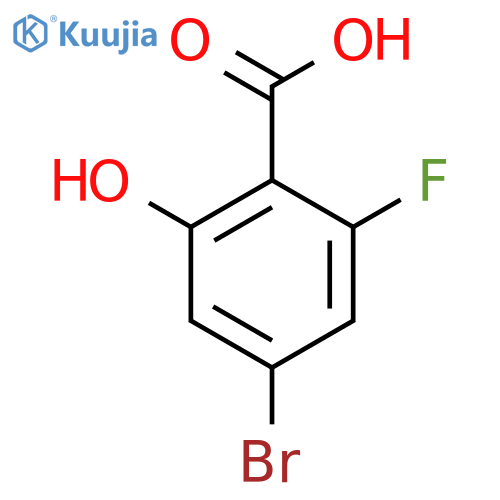

1805589-29-0 structure

商品名:4-Bromo-2-fluoro-6-hydroxybenzoic acid

CAS番号:1805589-29-0

MF:C7H4BrFO3

メガワット:235.007265090942

MDL:MFCD28738979

CID:4617924

PubChem ID:92133871

4-Bromo-2-fluoro-6-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-fluoro-6-hydroxybenzoic acid

- Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-

- AT11231

- 4-Bromo-2-fluoro-6-hydroxybenzoicacid

- EN300-248681

- 1805589-29-0

- CS-0162548

- Z2238618627

- SCHEMBL22093028

- BS-21770

- DB-412330

-

- MDL: MFCD28738979

- インチ: 1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)

- InChIKey: UVBFBKRMQUEMBG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(C(=O)O)=C(C=1)O)F

計算された属性

- せいみつぶんしりょう: 233.93278g/mol

- どういたいしつりょう: 233.93278g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 57.5

4-Bromo-2-fluoro-6-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-248681-0.05g |

4-bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 95.0% | 0.05g |

$22.0 | 2025-02-20 | |

| Enamine | EN300-248681-2.5g |

4-bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 95.0% | 2.5g |

$212.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233188-5g |

4-Bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 98% | 5g |

¥4556 | 2023-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT000-1g |

4-Bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 95% | 1g |

1639.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1199622-5g |

4-Bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 95% | 5g |

$800 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233188-1g |

4-Bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 98% | 1g |

¥1614 | 2023-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT000-50mg |

4-Bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 95% | 50mg |

186.0CNY | 2021-07-15 | |

| Alichem | A013020875-250mg |

4-Bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 97% | 250mg |

494.40 USD | 2021-05-31 | |

| Ambeed | A547286-1g |

4-Bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 95% | 1g |

$97.0 | 2025-02-25 | |

| Alichem | A013020875-500mg |

4-Bromo-2-fluoro-6-hydroxybenzoic acid |

1805589-29-0 | 97% | 500mg |

839.45 USD | 2021-05-31 |

4-Bromo-2-fluoro-6-hydroxybenzoic acid 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1805589-29-0 (4-Bromo-2-fluoro-6-hydroxybenzoic acid) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1805589-29-0)4-Bromo-2-fluoro-6-hydroxybenzoic acid

清らかである:99%

はかる:5g

価格 ($):436.0